

Application Notes and Protocols: Ring-Opening Reactions of Dimethyl Cyclopropane-1,1-dicarboxylate

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Compound of Interest

Compound Name: *Dimethyl cyclopropane-1,1-dicarboxylate*

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Introduction

Dimethyl cyclopropane-1,1-dicarboxylate and its derivatives are versatile building blocks in organic synthesis. The inherent ring strain of the cyclopropane ring, coupled with the activating effect of the geminal diester groups, facilitates a variety of stereospecific ring-opening reactions. These reactions provide access to a diverse range of acyclic and heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules, including derivatives of γ -aminobutyric acid (GABA). This document provides detailed application notes and experimental protocols for key ring-opening reactions of **dimethyl cyclopropane-1,1-dicarboxylate**.

Nucleophilic Ring-Opening Reactions

The polarized nature of the cyclopropane ring in donor-acceptor (D-A) cyclopropanes makes them susceptible to nucleophilic attack. The reaction is often promoted by Lewis acids, which coordinate to the electron-withdrawing ester groups, further polarizing the C-C bonds of the cyclopropane ring and facilitating cleavage.^[1]

Ring-Opening with Heteroatom Nucleophiles

A variety of heteroatom nucleophiles, including amines, phenols, and indoles, can be employed to open the cyclopropane ring, leading to 1,3-functionalized products.[\[1\]](#)

This method is a straightforward approach to introduce functionality at the 1- and 3-positions of a propane backbone. The choice of nucleophile and Lewis acid catalyst can be tuned to achieve desired products. For instance, the reaction with amines is a key step in the synthesis of GABA analogues, which are of significant interest in neuroscience research.[\[2\]](#)[\[3\]](#)

A variety of 1,1-cyclopropane dicarboxylic acid esters can react with a selection of indoles under hyperbaric conditions. In the presence of $\text{Yb}(\text{OTf})_3 \cdot 3\text{H}_2\text{O}$, smooth ring-opening results in the formation of 4-indolyl dicarboxylic acid esters. Subsequent hydrolysis and decarboxylation can yield the corresponding mono-acids. Nucleophilic attack typically occurs at the more sterically hindered position of substituted cyclopropanes.

1,3-Halochalcogenation

Donor-acceptor cyclopropanes with two geminal carboxylic esters can react with chalcogenyl chlorides and bromides to yield ring-opened products. In this reaction, the halogen atom attaches to the 1-position (adjacent to the donor group), and the chalcogenyl residue attaches to the 3-position (next to the two acceptor groups).[\[1\]](#)[\[4\]](#)[\[5\]](#)

This reaction provides a method for the 1,3-difunctionalization of the cyclopropane ring with both a halogen and a chalcogen moiety. The reaction is stereospecific, as demonstrated with chiral starting materials.[\[1\]](#)[\[4\]](#)[\[5\]](#) Magnesium iodide has been shown to be an effective Lewis acid for this transformation.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Entry	Cyclopropane Donor (R ¹)	Reagent	Lewis Acid (10 mol%)	Time	Product	Yield (%)
1	Phthalimide	p-Tolylsulfonyl chloride	MgI ₂	5 min	4a	91
2	Succinimide	p-Tolylsulfonyl chloride	MgI ₂	1 h	4b	74
3	Phenoxy	p-Tolylsulfonyl chloride	MgI ₂	3 h	4c	51
4	Phenyl	p-Tolylsulfonyl chloride	MgI ₂	15 min	4d	99
5	Phthalimide	Phenylselenenyl chloride	MgI ₂	15 min	8a	66
6	Phenyl	Phenylselenenyl chloride	MgI ₂	5 h	8b	83
7	Phthalimide	p-Tolylsulfonyl bromide	MgI ₂	20 h	6a	70

To a solution of the corresponding dimethyl 2-(donor)-cyclopropane-1,1-dicarboxylate (0.2 mmol) in dry CH₂Cl₂ (2 mL, 0.1 M) under an argon atmosphere, the Lewis acid (0.02 mmol, 10 mol%) is added. The sulfonyl chloride (1.5–2.0 equiv) is then added, and the reaction mixture is stirred at ambient temperature for the time indicated in the table. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.^{[1][5]}

Palladium-Catalyzed Ring-Opening Reactions

Palladium catalysts can effectively mediate the ring-opening of vinylcyclopropanes, including those with geminal dicarboxylate substitution. These reactions often proceed through the formation of a π -allylpalladium intermediate.

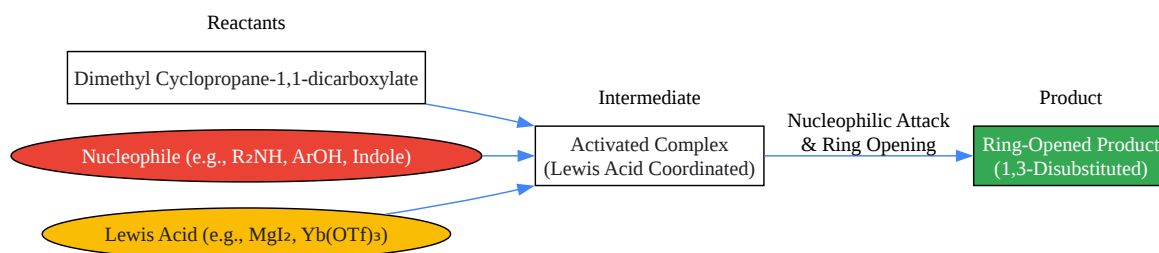
Application Note:

Palladium-catalyzed ring-opening reactions of vinylcyclopropane-1,1-dicarboxylates with nucleophiles such as boronic acids provide a powerful method for the construction of carbon-carbon bonds.[6][7] These reactions can be performed under ligandless conditions in water, offering a green chemistry approach.[6][7] The regioselectivity of the nucleophilic attack can be influenced by substituents on the cyclopropane ring.[6][7]

Entry	Vinylcyclopropane	Boronic Acid	Product	Yield (%)
1	Diethyl 2-vinylcyclopropane-1,1-dicarboxylate	Phenylboronic acid	Linear	95
2	Diethyl 2-vinylcyclopropane-1,1-dicarboxylate	4-Methoxyphenylboronic acid	Linear	92
3	Diethyl 2-(1-phenylvinyl)cyclopropane-1,1-dicarboxylate	Phenylboronic acid	Branched	85

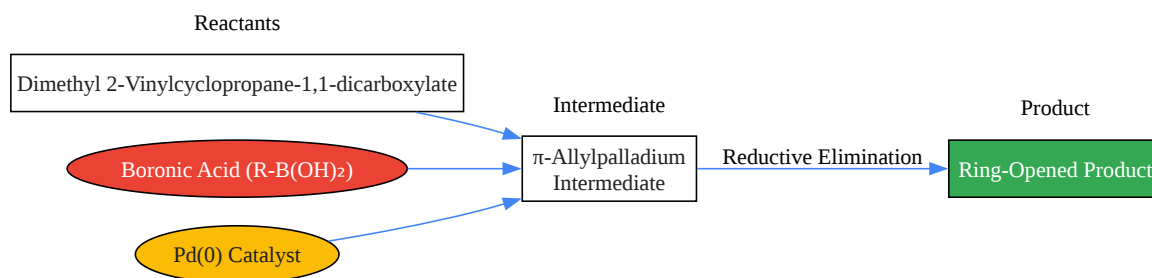
A mixture of the vinylcyclopropane-1,1-dicarboxylate (0.5 mmol), boronic acid (0.75 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (1.5 mmol) in water (2 mL) is stirred at 80 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is then purified by column chromatography.[6][7]

Diagrams



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Caption: Nucleophilic Ring-Opening Mechanism.



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Caption: Palladium-Catalyzed Ring-Opening Workflow.

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